molecular formula C8H19Cl2NOSi2 B11846384 N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide CAS No. 67519-71-5

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide

Katalognummer: B11846384
CAS-Nummer: 67519-71-5
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: MNUCHHPNVJXEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of chloro(dimethyl)silyl groups attached to a central acetamide structure. It is widely used in various chemical reactions and industrial processes due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide typically involves a transsilylation reaction. One common method is the reaction of bis[(N-methyl)acetamido]dimethylsilane with chloro(chloromethyl)(dimethyl)silane. This reaction leads to the formation of N-[chloro(dimethyl)silylmethyl]-N-methylacetamide and N-[chloro(dimethyl)silyl]-N-methylacetamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale transsilylation reactions under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding silanols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired products.

Major Products Formed

    Substitution Reactions: Products include substituted silyl derivatives.

    Hydrolysis: Products include silanols and acetamide derivatives.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide involves the interaction of its chloro(dimethyl)silyl groups with various molecular targets. These interactions can lead to the formation of stable silyl derivatives, which are often more reactive or stable than their precursors. The compound can also act as a protecting group for sensitive functional groups, thereby facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to form stable silyl derivatives makes it particularly valuable in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

67519-71-5

Molekularformel

C8H19Cl2NOSi2

Molekulargewicht

272.32 g/mol

IUPAC-Name

N,N-bis[[chloro(dimethyl)silyl]methyl]acetamide

InChI

InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(6-13(2,3)9)7-14(4,5)10/h6-7H2,1-5H3

InChI-Schlüssel

MNUCHHPNVJXEPG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C[Si](C)(C)Cl)C[Si](C)(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.